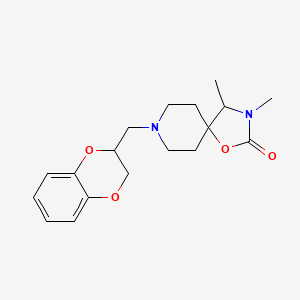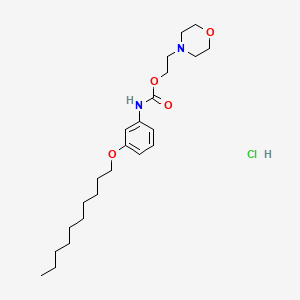
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled by the choice of ester groups or inexpensive additives such as HOAc or KOAc . Another method involves the intramolecular direct arylation of imidazole derivatives via double C–H bond activation, which is catalyzed by rhodium .
Industrial Production Methods
the use of metal reagents and catalysts, such as rhodium and palladium, is common in the synthesis of similar heterocyclic compounds .
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as anticancer, antimicrobial, and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of heterocyclic compounds with similar biological activities.
Benzimidazo[2,1-a]isoquinoline: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which can enhance its biological activity and selectivity .
特性
CAS番号 |
61001-12-5 |
|---|---|
分子式 |
C17H10Cl2N2 |
分子量 |
313.2 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H10Cl2N2/c18-14-6-5-12(9-15(14)19)16-10-21-8-7-11-3-1-2-4-13(11)17(21)20-16/h1-10H |
InChIキー |
DVLKIVMSPQCCLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)













